molecular formula C77H120O41 B12786917 Saponarioside B CAS No. 214552-00-8

Saponarioside B

Cat. No.: B12786917
CAS No.: 214552-00-8
M. Wt: 1701.7 g/mol
InChI Key: DLMZYWJEFCXXFP-JFNHGSKRSA-N
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Description

. This compound is part of a larger group of saponins, which are known for their soap-like properties due to their amphiphilic nature. Saponarioside B has garnered interest for its potential pharmaceutical, nutraceutical, and agronomical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of Saponarioside B in soapwort involves a series of enzymatic reactions. Researchers have identified 14 enzymes that complete the biosynthetic pathway . These enzymes include a noncanonical cytosolic glycoside hydrolase family 1 transglycosidase required for the addition of d-quinovose .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. Current methods focus on extracting the compound from soapwort using solvent extraction techniques. Advances in biotechnology may enable the production of this compound through engineered microbial systems in the future .

Chemical Reactions Analysis

Types of Reactions

Saponarioside B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often utilizes nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Scientific Research Applications

Saponarioside B has a wide range of scientific research applications:

Mechanism of Action

Saponarioside B exerts its effects through various molecular targets and pathways. It enhances the cytotoxicity of saporin, a type I ribosome-inactivating protein, by facilitating endosomal escape. This allows saporin to enter the cytosol and exert its toxic effects on target cells . Additionally, this compound shares structural features with the vaccine adjuvant QS-21, indicating its potential as an immunostimulant .

Comparison with Similar Compounds

Properties

CAS No.

214552-00-8

Molecular Formula

C77H120O41

Molecular Weight

1701.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-5-acetyloxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C77H120O41/c1-26-54(108-29(4)80)44(89)49(94)66(105-26)112-56-28(3)107-69(60(51(56)96)116-67-50(95)45(90)55(27(2)106-67)111-65-53(98)57(34(83)24-104-65)113-63-46(91)40(85)32(81)22-102-63)118-71(101)77-18-17-72(5,6)19-31(77)30-11-12-37-73(7)15-14-39(74(8,25-79)36(73)13-16-75(37,9)76(30,10)20-38(77)84)110-70-61(117-68-48(93)43(88)42(87)35(21-78)109-68)58(52(97)59(115-70)62(99)100)114-64-47(92)41(86)33(82)23-103-64/h11,25-28,31-61,63-70,78,81-98H,12-24H2,1-10H3,(H,99,100)/t26-,27+,28-,31+,32-,33-,34-,35-,36-,37-,38-,39+,40+,41+,42+,43+,44-,45+,46-,47-,48-,49-,50-,51+,52+,53-,54-,55+,56+,57+,58+,59+,60-,61-,63+,64+,65+,66+,67+,68+,69+,70-,73+,74+,75-,76-,77-/m1/s1

InChI Key

DLMZYWJEFCXXFP-JFNHGSKRSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(CC[C@@H]([C@@]([C@@H]7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)OC(=O)C)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC1C(C(C(C(O1)C)OC(=O)C)O)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

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